molecular formula C17H21N5O2 B2951155 4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946229-46-5

4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2951155
CAS No.: 946229-46-5
M. Wt: 327.388
InChI Key: OEOZVIRCGSDFLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic small molecule belonging to the class of imidazotriazine derivatives, a scaffold recognized for its diverse biological potential. This compound is structurally analogous to other N-substituted carboxamides within this chemical family that have been investigated for various pharmacological activities. Researchers have shown significant interest in this core structure due to its promising antioxidant and antiproliferative properties. Related compounds with the imidazo[2,1-c][1,2,4]triazine core have demonstrated potent radical scavenging abilities, including activity against DPPH, nitric oxide (NO), and hydrogen peroxide (H2O2), in some cases exceeding the efficacy of standard antioxidants like butylated hydroxyanisole (BHA) and ascorbic acid . The presence of the hydrazide-containing fused azaisocytosine-like scaffold is considered a key pharmacophore responsible for this redox and free radical scavenging behavior, making it a candidate for research in oxidative stress models . Furthermore, derivatives of this heterocyclic system have exhibited notable antiproliferative activity against various human cancer cell lines, including colon adenocarcinoma (LS180), uterus cancer (SiHa), and breast carcinoma (T47D) cells, with some compounds showing selectivity over normal cell lines . The mechanism of action for this class of compounds may involve interaction with specific molecular targets such as enzymes or receptors; for instance, a closely related analogue is known to be a non-selective antagonist of adenosine A2A receptors, which has been associated with strong antioxidative and protective properties in cellular models . This product is intended for non-clinical research purposes, including but not limited to biological screening, assay development, and structure-activity relationship (SAR) studies in the fields of medicinal chemistry and drug discovery. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-oxo-N-pentyl-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c1-2-3-7-10-18-15(23)14-16(24)22-12-11-21(17(22)20-19-14)13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOZVIRCGSDFLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=NN=C2N(CCN2C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit thrombin, a key enzyme in the coagulation pathway, thereby exerting anticoagulant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The compound shares structural homology with several derivatives, differing primarily in substituents at positions 3, 4, and 6. Key analogs include:

Compound Name Substituents (Position) Molecular Weight Key Features
4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide (Target) N-pentyl (3), 8-phenyl (8) ~387.4 g/mol Enhanced lipophilicity due to pentyl chain; moderate thermal stability
Ethyl 1-(4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)formate Ethyl ester (3), aryl (8) ~320–350 g/mol Ester group reduces cell permeability; lower anticancer activity
Ethyl (4-oxo-8-aryl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-3-yl)acetate Ethyl acetate (3), aryl (8) ~335–365 g/mol Improved solubility but reduced thermal stability vs. carboxamide analogs
8-(4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide Pyridin-3-ylmethyl (3), 4-ethoxyphenyl (8) 392.4 g/mol Enhanced hydrogen bonding via pyridine; higher cytotoxicity

Thermal Stability and Decomposition

  • Target Compound : Exhibits moderate thermal stability (decomposition onset ~200–220°C), influenced by the pentyl chain’s flexibility and phenyl group’s electron-withdrawing effects .
  • Chlorinated Derivatives : 8-(4-chlorophenyl) analogs show higher thermal stability (decomposition ~250°C) due to stronger C–Cl bonds .
  • Ethyl Ester Analogs : Lower decomposition temperatures (~180–190°C) due to ester group lability .

Solubility and Bioavailability

  • Ethyl Acetate Analogs : LogP ~1.5–2.0; better aqueous solubility but rapid metabolic clearance .

Key Research Findings

Synthetic Accessibility : The pentyl carboxamide derivative is synthesized via nucleophilic substitution of ethyl ester precursors, achieving yields of 60–70% .

Crystal Structure : X-ray studies reveal planar imidazo-triazine cores with carboxamide groups forming intermolecular hydrogen bonds, critical for target binding .

Structure-Activity Relationship (SAR) :

  • N-Alkyl Chain Length : Pentyl > ethyl > methyl in potency due to improved membrane penetration .
  • 8-Aryl Substitution : Electron-withdrawing groups (e.g., nitro, chloro) enhance thermal stability but reduce solubility .

Biological Activity

4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the imidazo[2,1-c][1,2,4]triazine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

The molecular formula of this compound is C17H19N5O2C_{17}H_{19}N_{5}O_{2} with a molecular weight of 325.4 g/mol. The synthesis typically involves multi-step organic reactions including cyclization of precursors under controlled conditions using solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably:

  • Enzyme Inhibition : It has been shown to inhibit thrombin, a critical enzyme in the coagulation pathway. This inhibition can lead to anticoagulant effects which are significant for therapeutic applications in preventing thrombosis.
  • Receptor Modulation : The compound may also interact with specific receptors affecting cellular pathways related to various physiological processes.

Anticancer Activity

Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit selective cytotoxicity against cancer cell lines. For instance:

  • Case Study : A study demonstrated that certain analogs showed significant activity against various cancer cell lines at micromolar concentrations. The structure-activity relationship (SAR) studies highlighted that modifications in the phenyl group could enhance cytotoxic effects .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial potential. Some studies suggest that imidazo[2,1-c][1,2,4]triazine derivatives can exhibit antibacterial and antifungal activities.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerSelective cytotoxicity against cancer cells
AnticoagulantInhibition of thrombin
AntimicrobialPotential antibacterial and antifungal effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-oxo-N-pentyl-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide?

  • Methodological Answer : The compound can be synthesized via one-pot multi-step reactions using precursors such as substituted imidazo-triazine intermediates. For example, similar derivatives (e.g., 8-(4-ethoxyphenyl) analogs) are synthesized by cyclocondensation of carboxamide precursors with triazine derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Purification involves column chromatography with silica gel and elution gradients optimized for heterocyclic compounds . Reaction progress is monitored via TLC, and yields are typically reported between 40-60% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : A combination of 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, and HRMS is critical. For NMR, chemical shifts in the range of δ 1.2–1.6 ppm (pentyl chain protons) and δ 7.2–7.8 ppm (aromatic protons) confirm substituent placement. IR spectroscopy identifies carbonyl stretches (~1650–1700 cm1^{-1}) and amide N–H bends (~3300 cm1^{-1}). HRMS (ESI) with mass accuracy <5 ppm ensures molecular formula validation .

Q. How can researchers confirm the absence of process-related impurities?

  • Methodological Answer : Use reverse-phase HPLC (e.g., Chromolith® columns) with UV detection at 254 nm. Monitor for impurities such as 4a,5-dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one (a common byproduct in triazine syntheses). Quantify impurities against calibrated reference standards, ensuring limits are <0.1% as per ICH guidelines .

Advanced Research Questions

Q. How to design a study investigating the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Lab Studies : Determine partition coefficients (log KowK_{ow}) via shake-flask methods and photolytic degradation rates using simulated sunlight.
  • Field Studies : Deploy soil/water matrices to assess biotic transformations (e.g., microbial degradation) under controlled pH and temperature.
  • Modeling : Use fugacity models to predict distribution in air, water, and soil compartments. Reference frameworks from long-term ecological projects like INCHEMBIOL .

Q. What strategies resolve contradictions in spectral data during structure elucidation?

  • Methodological Answer :

  • NMR Discrepancies : Compare experimental 13C^{13} \text{C} shifts with computed values (DFT calculations at B3LYP/6-31G* level). For ambiguous peaks, use 2D NMR (HSQC, HMBC) to assign coupling networks.
  • Mass Spec Anomalies : Re-analyze via high-resolution MALDI-TOF to distinguish isobaric impurities. Cross-validate with isotopic pattern matching .

Q. How to integrate this compound into a broader pharmacological study framework?

  • Methodological Answer : Link to a conceptual framework (e.g., enzyme inhibition kinetics or receptor binding theory). Design dose-response assays (e.g., IC50_{50} determination against Pfmrk kinase) using SPR (surface plasmon resonance) or fluorescence polarization. Validate cellular permeability via Caco-2 monolayer assays .

Q. What experimental designs are suitable for assessing structure-activity relationships (SAR) in analogs?

  • Methodological Answer : Use a split-plot factorial design. Vary substituents (e.g., pentyl chain length, phenyl ring substituents) as main factors and measure bioactivity (e.g., IC50_{50}) as the response variable. Apply ANOVA to identify significant interactions, followed by QSAR modeling with descriptors like log PP and molar refractivity .

Q. How to validate analytical methods for quantifying this compound in biological matrices?

  • Methodological Answer : Perform validation per FDA guidelines:

  • Linearity : Test 5–1000 ng/mL range with R2>0.99R^2 > 0.99.
  • Accuracy/Precision : Spike plasma samples at low, medium, and high concentrations; recoveries should be 85–115% with RSD <15%.
  • LOD/LOQ : Determine via signal-to-noise ratios of 3:1 and 10:1, respectively. Use LC-MS/MS with MRM transitions for specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.